molecular formula C18H16ClN3O5 B2996072 N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine CAS No. 339019-91-9

N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine

Cat. No.: B2996072
CAS No.: 339019-91-9
M. Wt: 389.79
InChI Key: STFJWRJQXBOAKC-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a Schiff base scaffold with a 2-chlorobenzoyloxy group and a (Z)-configured methylideneamine linkage to a 4-morpholino-3-nitrophenyl moiety. Its structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Key characteristics include:

  • Molecular Formula: Likely C₁₉H₁₇ClN₃O₅ (inferred from analogs in ).
  • Functional Groups: Chlorobenzoyloxy (electron-withdrawing), morpholino (solubility-enhancing), and nitro (electron-withdrawing).
  • Stereochemistry: The (Z)-configuration at the methylideneamine linkage influences spatial interactions .

Properties

IUPAC Name

[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c19-15-4-2-1-3-14(15)18(23)27-20-12-13-5-6-16(17(11-13)22(24)25)21-7-9-26-10-8-21/h1-6,11-12H,7-10H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFJWRJQXBOAKC-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)/C=N\OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine, also known by its CAS number 339019-91-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine is C18H16ClN3O5C_{18}H_{16}ClN_{3}O_{5}, with a molecular weight of approximately 389.79 g/mol. The structure includes a chlorobenzoyl moiety and a morpholino group attached to a nitrophenyl unit, which may contribute to its biological properties.

Research indicates that compounds containing similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with amine and nitro groups have been shown to inhibit specific enzymes, which can lead to reduced cell proliferation in cancerous tissues.
  • Interaction with Receptors : The morpholino group suggests potential interactions with neurotransmitter receptors or other cellular targets, which could mediate effects on neuronal signaling or angiogenesis.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, benzamide derivatives have been reported to exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell growth. The specific compound under review may share these properties due to its structural similarities.

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Benzamide AMCF-7 (Breast)10Apoptosis induction
Benzamide BHeLa (Cervical)15Cell cycle arrest
N-[(2-chlorobenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amineA549 (Lung)TBDTBD

Neuroprotective Effects

Research has indicated that some benzamide derivatives can provide neuroprotection against oxidative stress. The presence of the morpholino group may enhance this effect by modulating neurotransmitter systems or reducing neuroinflammation.

Case Studies

  • In Vitro Studies : A study conducted on similar nitrophenyl compounds demonstrated their ability to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation.
  • Animal Models : In vivo studies using rodent models have shown that compounds with related structures can reduce tumor size and improve survival rates when administered in therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Substituent Comparison
Compound Name Substituent on Benzoyl/Phenyl Heterocyclic Group Nitro Position Reference
Target Compound 2-Chlorobenzoyloxy Morpholino 3-Nitro -
N-[(2,4-Dichlorobenzoyl)Oxy]-N-[(Z)-(3-Nitro-4-Piperidinophenyl)Methylidene]Amine 2,4-Dichlorobenzoyloxy Piperidino 3-Nitro
{[(E)-(4-Chlorobenzylidene)Amino]Oxy}(3-Nitrophenyl)Methanone 4-Chlorobenzylidene None 3-Nitro
(4-Chloro-3-Nitro-Benzylidene)-[4-(2-Methoxy-Phenyl)-Piperazin-1-Yl]-Amine 4-Chloro-3-Nitrobenzylidene Piperazine 3-Nitro

Key Observations :

  • The 2-chlorobenzoyloxy group in the target compound provides stronger electron-withdrawing effects compared to 4-chlorobenzylidene () but less steric hindrance than 2,4-dichlorobenzoyloxy ().
  • Morpholino vs. Piperidino/Piperazine: Morpholino’s oxygen atom enhances solubility compared to piperidino () or piperazine (), which may improve bioavailability .

Stereochemical and Conformational Differences

  • Z vs. E Isomerism: The target’s (Z)-configuration contrasts with the (E)-isomers in and .
  • Spatial Effects : The (Z)-configuration in the target compound may favor intramolecular hydrogen bonding between the nitro group and adjacent substituents, as seen in similar Schiff bases .

Key Observations :

  • The target compound’s synthesis likely involves condensation of 2-chlorobenzoyl chloride with a morpholino-containing Schiff base precursor, analogous to methods in and .
  • Elemental analysis discrepancies (e.g., shows <0.5% deviation) highlight the importance of purity validation for the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.